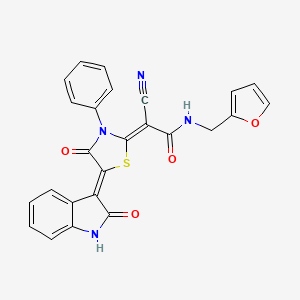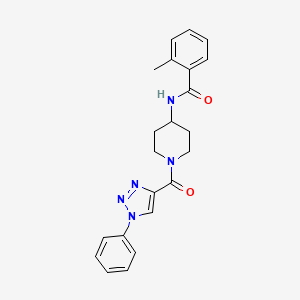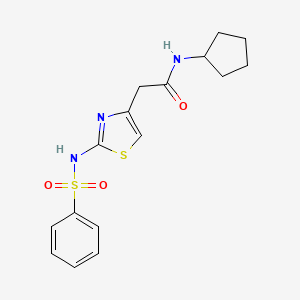![molecular formula C17H15NO3S B3012353 N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide CAS No. 955812-00-7](/img/structure/B3012353.png)
N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the diazotisation of amino-tetrahydrobenzo[b]thiophene derivatives and subsequent coupling with various amines, followed by oxidation processes . Another synthesis method includes the acylation reaction of trifluoroacetic anhydride with amino-tetrahydrobenzo[b]thiophene derivatives, which is advantageous due to its short reaction time, high yield, and environmentally benign procedures . These methods could potentially be adapted for the synthesis of "N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction analysis has been used to confirm the structure of related compounds, revealing that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar . The crystal structure of another related compound is stabilized by various hydrogen bonds and π-π interactions . These findings suggest that "this compound" may also exhibit a planar thiophene ring and could form similar intermolecular interactions.
Chemical Reactions Analysis
The anion binding properties of related compounds have been studied, showing enhanced anion binding affinity due to the presence of an intramolecular hydrogen bond in the N-benzamide moiety . Intramolecular aromatic substitution reactions have also been observed in substituted N,N-dimethylthiobenzamide ions, which undergo loss of a hydrogen atom or substituent through a mechanism involving a cyclic intermediate . These studies indicate that "this compound" might also participate in similar chemical reactions due to its structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including IR, NMR, and MS, as well as elemental analysis . The compounds exhibit different modes of supramolecular aggregation, influenced by the presence of substituents on the benzamide ring . These analyses provide a foundation for predicting the properties of "this compound," which may also show distinct supramolecular behavior and spectroscopic characteristics.
科学的研究の応用
Histone Deacetylase Inhibitors
N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide derivatives have been investigated for their potential as histone deacetylase inhibitors. These compounds, including N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, show promise in inhibiting histone deacetylases, with applications in cancer therapy. For instance, the thiophene substituted derivative exhibited significant antiproliferative activity against human cancer cell lines, indicating its potential as a therapeutic agent for human breast cancer (Jinhong Feng et al., 2011).
Sigma-2 Receptor Probes
The compound and its analogs have been explored as sigma-2 receptor probes, offering insights into the binding affinity and function of sigma-2 receptors. This research has implications for understanding receptor function in various neurological and psychiatric conditions (Jinbin Xu et al., 2005).
Corrosion Inhibition
Methoxy-substituted phenylthienylbenzamidines, related to this compound, have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds demonstrate significant inhibition efficiency, making them valuable in the field of corrosion protection (A. Fouda et al., 2020).
Photocyclization Studies
Research on 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, closely related to this compound, highlights their thermally irreversible and fatigue-resistant photochromic properties. These studies contribute to the development of materials with potential applications in optical data storage and photo-switchable devices (K. Uchida et al., 1990).
Supramolecular Aggregation
The study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides provides insights into their molecular conformations and modes of supramolecular aggregation. This research is significant for understanding the structural basis of molecular interactions and designing novel materials with tailored properties (B. K. Sagar et al., 2018).
作用機序
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide, also known as Edonerpic, exhibits neuroprotective properties . It has been demonstrated that this compound prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered central to the pathogenesis of Alzheimer’s disease . The neuroprotective properties of this compound were also observed in a mutant tau-induced Alzheimer’s disease model . In addition to these neuroprotective properties, Edonerpic also promotes neurite outgrowth .
Biochemical Pathways
The compound affects the biochemical pathway involving the Amyloid-beta protein . By preventing the neurodegeneration induced by this protein, it can potentially alter the progression of Alzheimer’s disease .
Pharmacokinetics
It is known that the compound has neuroprotective properties, suggesting that it can cross the blood-brain barrier .
Result of Action
The primary result of the action of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide is the prevention of neurodegeneration induced by Amyloid-beta protein . This can potentially slow down the progression of Alzheimer’s disease .
Action Environment
The action of N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide is influenced by the environment within the brain, particularly the presence of Amyloid-beta protein
特性
IUPAC Name |
N-(1-benzothiophen-5-yl)-2,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-20-13-4-5-15(21-2)14(10-13)17(19)18-12-3-6-16-11(9-12)7-8-22-16/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJAMRCAGMJGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide](/img/structure/B3012271.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3012274.png)


![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)


![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)
![[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B3012288.png)

